Resmetirom

Catalog No.
S541241
CAS No.
920509-32-6
M.F
C17H12Cl2N6O4
M. Wt
435.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Resmetirom

CAS Number

920509-32-6

Product Name

Resmetirom

IUPAC Name

2-[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile

Molecular Formula

C17H12Cl2N6O4

Molecular Weight

435.2 g/mol

InChI

InChI=1S/C17H12Cl2N6O4/c1-7(2)9-5-13(22-23-15(9)26)29-14-10(18)3-8(4-11(14)19)25-17(28)21-16(27)12(6-20)24-25/h3-5,7H,1-2H3,(H,23,26)(H,21,27,28)

InChI Key

FDBYIYFVSAHJLY-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C#N)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro(1,2,4)triazine-6-carbonitrile, MGL-3196, resmetirom

Canonical SMILES

CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C#N)Cl

Description

The exact mass of the compound Resmetirom is 434.02971 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Resmetirom belongs to a class of drugs called thyroid hormone receptor beta (THR-β) agonists. THR-β is a receptor protein found in various tissues, including the liver. Studies suggest that activating THR-β with agonists like Resmetirom may influence several pathways involved in NASH progression. These pathways include:

  • Regulation of bile acid synthesis and transport: Resmetirom might promote the production and flow of bile, which helps eliminate excess cholesterol and toxins from the liver [1].
  • Reduction of inflammation: Activation of THR-β may have anti-inflammatory effects, potentially reducing liver cell damage [1].
  • Improvement of insulin sensitivity: Resmetirom could improve the body's ability to utilize insulin, potentially reducing fat storage in the liver [1].

Source

[1] Madrigal Pharmaceuticals Announces EMA Validation of its Marketing Authorization Application for Resmetirom for the Treatment of NASH/MASH with Liver Fibrosis

Clinical Trials

Extensive clinical trials are evaluating the safety and efficacy of Resmetirom for NASH treatment. The pivotal Phase 3 MAESTRO-NASH trial is the first to achieve both primary endpoints of reducing liver fibrosis and resolving NASH based on liver biopsy analysis [2]. This trial design meets the efficacy standard set by regulatory agencies for approving new NASH therapies [2].

Additional Phase 3 studies are ongoing to assess the long-term safety and effects of Resmetirom on NASH progression.

Source

[2] Madrigal Pharmaceuticals Completes Submission of New Drug Application Seeking Accelerated Approval of Resmetirom for the Treatment of NASH with Liver Fibrosis

Resmetirom is a novel small molecule compound, chemically identified as C₁₇H₁₂Cl₂N₆O₄, that acts as a selective agonist for the thyroid hormone receptor beta (THR-β). It has garnered significant attention due to its therapeutic potential in treating liver diseases, particularly nonalcoholic steatohepatitis (NASH), which is characterized by liver inflammation and fat accumulation without alcohol consumption. Resmetirom functions by promoting lipophagy and enhancing hepatic fatty acid β-oxidation, leading to a reduction in liver fat content and improved metabolic profiles in patients with NASH .

NASH is characterized by an accumulation of fat and inflammation in the liver. In this disease state, THR-β function is impaired, leading to reduced mitochondrial activity and fatty acid breakdown []. Resmetirom, by activating THR-β in the liver, helps restore these functions, promoting fat breakdown and reducing inflammation []. Phase 3 clinical trials (MAESTRO-NASH) demonstrated that Resmetirom improved liver fat content and fibrosis compared to placebo [].

Involving resmetirom have not been extensively detailed in literature, its interactions with biological systems suggest that it undergoes metabolic transformations primarily via cytochrome P450 enzymes, particularly CYP2C8. This metabolic pathway leads to the formation of metabolites such as MGL-3623, which exhibits significantly lower potency for THR-β compared to resmetirom itself .

The synthesis of resmetirom has been explored through various chemical pathways that typically involve the construction of its complex ring structures. While specific synthetic routes are not detailed in the available literature, it generally includes multi-step organic reactions involving halogenation, coupling reactions, and functional group modifications to achieve the final compound. The precise methodologies remain proprietary or unpublished in detail but are essential for producing high-purity resmetirom suitable for clinical use.

Resmetirom has been primarily developed for the treatment of NASH and has received FDA approval as the first medication specifically indicated for this condition. Its application extends beyond NASH as it may also be beneficial in other metabolic disorders related to lipid metabolism and liver function. Clinical trials have shown promising results regarding its safety and efficacy profile, making it a significant advancement in hepatology .

Interaction studies involving resmetirom have focused on its pharmacokinetics and potential drug-drug interactions. Resmetirom is known to be a substrate of organic anion transporting polypeptides (OATP) 1B1 and 1B3, which are critical for hepatic uptake. It also interacts with cytochrome P450 enzymes; thus, co-administration with strong inhibitors of CYP2C8 can lead to increased plasma concentrations of resmetirom, raising concerns about adverse effects . Additionally, studies indicate that resmetirom may increase the exposure of other drugs metabolized by CYP2C8, necessitating careful monitoring when used concurrently with such medications .

Resmetirom is unique among thyroid hormone receptor agonists due to its selective action on THR-β and its specific application in treating liver diseases. Below are some similar compounds along with a brief comparison:

Compound NameStructure FeaturesPrimary UseKey Differences
Thyroid HormoneNatural hormoneThyroid hormone replacementNon-selective; affects both THR-α and THR-β
LevothyroxineSynthetic T4Hypothyroidism treatmentPrimarily T4; less selective action
EprotiromeSelective THR-β agonistDyslipidemiaLess specificity than resmetirom
MGL-3623Metabolite of resmetiromInvestigational for NASHLower potency than resmetirom

Resmetirom's distinctiveness lies in its targeted approach towards liver fat reduction while minimizing cardiovascular risks associated with broader thyroid hormone modulation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

434.0297083 g/mol

Monoisotopic Mass

434.0297083 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RE0V0T1ES0

Drug Indication

Treatment of non-alcoholic steatohepatitis (NASH)

Livertox Summary

Resmetirom is a thyroid hormone receptor beta (THR-β) agonist used in conjunction with diet and exercise in the therapy of nonalcoholic steatohepatitis (NASH) with moderate-to-severe fibrosis. Resmetirom therapy is associated with mild and transient serum aminotransferase elevations during the first month of therapy and with rare instances of acute liver injury which can be severe, but which reverses on drug discontinuation.

Drug Classes

Drugs for Liver Disease

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Thyroid hormone receptor (THR)
NR1A2 (THRB) [HSA:7068] [KO:K08362]

Other CAS

920509-32-6

Wikipedia

Resmetirom

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Kelly MJ, Pietranico-Cole S, Larigan JD, Haynes NE, Reynolds CH, Scott N,
2: Taub R, Chiang E, Chabot-Blanchet M, Kelly MJ, Reeves RA, Guertin MC, Tardif

Explore Compound Types